1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O2/c1-2-26-11-16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYJKGOAGKGAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.
Ethoxyethanone Addition: Finally, the intermediate is reacted with ethoxyethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Antihypertensive Agents
Research has indicated that compounds containing tetrazole and piperazine structures exhibit antihypertensive properties. The mechanism often involves the inhibition of angiotensin II receptors, which play a critical role in regulating blood pressure. Studies have shown that similar compounds can effectively lower blood pressure in animal models, suggesting potential for clinical applications in hypertension management .
Antidepressant Activity
The piperazine ring is commonly associated with antidepressant activity. Compounds with similar structures have been shown to interact with serotonin receptors, which are crucial targets for antidepressant medications. Preliminary studies suggest that 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant .
Anticancer Properties
Recent research has explored the anticancer potential of various tetrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, particularly through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. In vitro studies are ongoing to evaluate its effectiveness against different cancer cell lines .
Neuroprotective Effects
The neuroprotective properties of tetrazole-based compounds have gained attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects on neuronal cells by modulating neuroinflammatory responses and reducing oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in the aryl group on the tetrazole ring, the piperazine substituent, and the ethanone side chain (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₉H₂₁F₂N₇O₂.
Research Findings and Challenges
- Spectral Characterization : IR and NMR data for analogs confirm tetrazole (C=N stretch ~1450–1550 cm⁻¹) and piperazine (δ ~2.5–3.5 ppm for CH₂) signatures .
- Stability: Ethoxyethanone derivatives may require stability studies under acidic/humid conditions, as seen in related compounds ().
- Knowledge Gaps: No direct data on the target compound’s solubility, pharmacokinetics, or specific biological targets.
Biological Activity
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a tetrazole ring, a difluorophenyl group, and a piperazine moiety. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through the reaction of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
- Alkylation : The resulting tetrazole derivative is then reacted with an appropriate alkylating agent to yield the final product.
The detailed synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cycloaddition | 3,4-difluorophenylhydrazine + sodium azide | Acidic medium |
| 2 | Alkylation | Tetrazole derivative + alkylating agent | Base presence |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
Studies have shown that derivatives containing the tetrazole moiety possess notable antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to the target compound demonstrated effective inhibition against Candida albicans and other fungal strains, with MIC values ranging from 3.90 mg/mL to 7.81 mg/mL .
- Antibacterial Activity : The compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating efficacy comparable to standard antibiotics .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values in the range of 6.43 μM to 9.83 μM against cancer cell lines such as HT-29 and PC-3, indicating moderate cytotoxicity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes/Receptors : The presence of the tetrazole ring allows for potential hydrogen bonding and π-π interactions with specific biomolecular targets, modulating their activity.
- Inhibition of Cell Proliferation : By interfering with cellular pathways involved in growth and proliferation, the compound may induce apoptosis in cancer cells.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Study on Antifungal Activity : A series of tetrazole-piperazine derivatives were synthesized and tested against various fungal strains. Among these, one derivative showed significant antifungal activity with an MIC of 3.90 mg/mL against C. albicans compared to fluconazole .
- Antibacterial Evaluation : Another study reported that derivatives exhibited strong antibacterial properties against clinical isolates of E. faecalis, demonstrating higher efficacy than azithromycin at similar concentrations .
Q & A
Q. Optimization Strategies :
Q. Example Data (From Analogous Compounds) :
| Compound | Melting Point (°C) | Yield (%) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| 7n | 161–163 | 72 | 8.21 (d, Ar-H), 3.82 (s, OCH3) |
| 7o | 154–156 | 68 | 8.45 (s, CF3), 4.12 (t, CH2) |
Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization of the ethoxyethanone moiety?
Q. Methodological Answer :
- Signal Assignment : Use 2D NMR (HSQC, HMBC) to correlate protons and carbons. For example, the ethoxy group’s CH2 protons (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) should show connectivity to the ketone carbonyl (δ ~170–210 ppm in ) .
- Solvent Artifacts : Deuterated DMSO or CDCl3 may cause shifting; compare with computed NMR (DFT/B3LYP/6-31G*) to validate assignments .
- Impurity Identification : LC-MS or HRMS (e.g., ESI-HRMS) can detect byproducts. For instance, a mass error <5 ppm confirms molecular ion integrity .
Basic: What in vitro assays are appropriate for preliminary bioactivity screening of this compound?
Q. Methodological Answer :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. IC50 values <10 µM warrant further study .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., gefitinib) .
- Membrane Permeability : Perform Caco-2 cell monolayer assays to estimate oral bioavailability .
Advanced: What computational strategies effectively model interactions between this compound and kinase targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., PDB ID: 1M17). Prioritize poses with hydrogen bonds to the hinge region (e.g., Met769 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling : Derive predictive models using fluorine atom electronegativity and piperazine basicity as descriptors .
Basic: How should stability studies be designed under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced Degradation :
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Report % impurity increase (ICH Q1A guidelines) .
Advanced: How can conflicting bioactivity data across cell lines be systematically addressed?
Q. Methodological Answer :
- Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines) to rule out technical variability .
- Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify cell line-specific signaling pathways .
- Metabolic Stability Check : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-dependent activity .
Basic: What crystallization techniques are suitable for structural elucidation of this compound?
Q. Methodological Answer :
- Slow Evaporation : Dissolve in ethyl acetate/hexane (1:1) and allow gradual solvent evaporation at 4°C .
- X-ray Diffraction : Use Cu-Kα radiation (λ = 1.5418 Å) and SHELXTL for structure refinement. Report torsion angles for the piperazine ring .
Advanced: How can structure-activity relationships (SAR) be explored for the difluorophenyl and tetrazole groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
